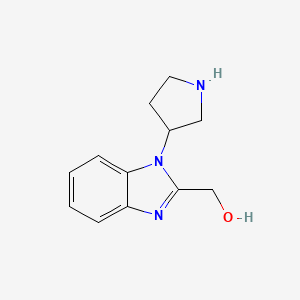

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a versatile chemical compound with a unique structure that combines a pyrrolidine ring and a benzimidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzimidazole moiety. One common synthetic route starts with the reaction of pyrrolidine with an appropriate benzimidazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division, thereby exerting anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.

Pyrrolidine-2-one: A derivative with a carbonyl group at the second position of the pyrrolidine ring.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

Uniqueness

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol stands out due to its unique combination of a pyrrolidine ring and a benzimidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Actividad Biológica

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment, enzyme inhibition, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine ring and a benzimidazole moiety , which contributes to its diverse biological activities. The molecular formula is C12H14N4O, with a molecular weight of approximately 230.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| CAS Number | 110013-18-8 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with gamma tubulin, inhibiting cell division and promoting apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound reduced the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The observed IC50 values were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| HepG2 | 4.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The mechanism underlying the biological activity of this compound involves its binding affinity to specific molecular targets:

- Gamma Tubulin Interaction : The compound binds to the podophyllotoxin pocket of gamma tubulin, disrupting microtubule dynamics essential for mitosis.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, modulating biochemical pathways that lead to cell death in cancerous cells.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of pyrrolidine with benzimidazole precursors under controlled conditions using solvents like dichloromethane or ethanol. This compound serves as a versatile building block in organic synthesis and has potential applications in drug development.

Recent Studies

Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:

- Derivatives Development : Modifications to the benzimidazole moiety have resulted in derivatives with improved potency against specific cancer types.

- Combination Therapies : Research is ongoing into the synergistic effects when combined with established chemotherapeutic agents like doxorubicin.

Propiedades

IUPAC Name |

(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIADZUFWLPCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.